N-(Acetoacetyl)anthranilic acid
Description
N-(Acetoacetyl)anthranilic acid is an organic compound with the molecular formula C11H11NO4 It is a derivative of anthranilic acid, which is an aromatic acid
Properties
IUPAC Name |
2-(3-oxobutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYBRXZAIWZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398905 | |
| Record name | N-(Acetoacetyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-86-0 | |
| Record name | 2-Acetoacetylaminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35354-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Acetoacetyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(1,3-dioxobutyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Acylation of Anthranilic Acid with Acetoacetyl Chloride
The most straightforward method involves reacting anthranilic acid with acetoacetyl chloride under controlled conditions. This exothermic reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Triethylamine is often added to scavenge HCl, improving yields to 70–85%.
Reaction Conditions:
- Molar Ratio: Anthranilic acid : Acetoacetyl chloride = 1 : 1.2
- Temperature: 0–25°C
- Time: 4–6 hours
- Solvent: THF or DCM
Mechanistic Insights:
The nucleophilic amine group of anthranilic acid attacks the electrophilic carbonyl carbon of acetoacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of HCl yields the target compound.
Limitations:
- Acetoacetyl chloride’s moisture sensitivity necessitates inert atmospheres.
- Byproducts include oligomers from over-acylation.
Anhydride-Mediated Acylation Using Acetoacetic Anhydride
Industrial-scale synthesis often employs acetoacetic anhydride due to its stability and cost-effectiveness. This method involves refluxing anthranilic acid with excess anhydride in non-polar solvents like heptane.
Optimized Protocol (Patent WO1997028118A1):
- Combine anthranilic acid (1 mol) with acetoacetic anhydride (1.4 mol) in heptane.
- Reflux at 110–120°C for 3 hours.
- Remove solvent via azeotropic distillation.
- Recrystallize from ethanol-water (4:1) to achieve 80% purity.
Advantages:
- Eliminates HCl scavengers.
- Scalable to multi-kilogram batches.
Challenges:
- Requires rigorous anhydrous conditions to prevent hydrolysis.
One-Pot Synthesis Using Coupling Agents
Microwave-assisted one-pot methods using carbodiimides (e.g., DCC, EDCl) have gained traction for laboratory-scale synthesis. These protocols condense anthranilic acid and acetoacetic acid in the presence of 4-dimethylaminopyridine (DMAP).
Typical Procedure:
- Dissolve anthranilic acid (10 mmol) and acetoacetic acid (12 mmol) in DMF.
- Add EDCl (15 mmol) and DMAP (1 mmol).
- Irradiate at 80°C for 20 minutes under microwave.
- Isolate product via column chromatography (hexane:ethyl acetate = 3:1).
Performance Metrics:
Critical Parameters:
- Excess coupling agent prevents dimerization.
- DMAP accelerates acylation by activating the carbonyl group.
Enzymatic Synthesis via Lipase Catalysis
Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) to acylate anthranilic acid with ethyl acetoacetate. This method avoids toxic solvents and operates at ambient temperatures.
Biocatalytic Protocol:
- Enzyme: Novozym 435 (5% w/w)
- Solvent: Tert-butanol
- Temperature: 30°C
- Time: 48 hours
- Conversion: 65–70%
Trade-offs:
- Lower yields compared to chemical methods.
- Higher enzyme costs limit industrial adoption.
Palladium-Catalyzed Carbonylation
Advanced methods leverage palladium complexes to introduce the acetoacetyl group via carbon monoxide insertion. This route is favored for synthesizing deuterated or fluorinated analogs.
Representative Example:
- React 2-bromoacetanilide (1 mol) with Pd(PPh3)4 (0.05 mol) in tri-n-butylamine.
- Pressurize with CO (3 atm) at 130°C for 12 hours.
- Acidify with HCl to precipitate the product.
Outcomes:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Acylation | 70–85 | 95–98 | Moderate | 120–150 |
| Anhydride-Mediated | 75–80 | 80–85 | High | 90–110 |
| One-Pot Coupling | 88–92 | >98 | Low | 200–250 |
| Enzymatic | 65–70 | 90–93 | Moderate | 300–350 |
| Palladium-Catalyzed | 70–75 | 97–99 | Low | 500–600 |
Industrial-Scale Challenges and Solutions
Challenge 1: Byproduct Formation During Azeotropic Distillation
Residual acetic anhydride in anhydride-mediated routes hydrolyzes to acetic acid, complicating purification.
- Solution: Replace heptane with toluene, which forms a lower-boiling azeotrope (110.6°C vs. heptane’s 98.4°C), enabling efficient anhydride removal.
Challenge 2: Enzyme Denaturation in Biocatalysis
Lipases lose activity above 40°C or in polar solvents.
- Solution: Use cross-linked enzyme aggregates (CLEAs) stabilized with glutaraldehyde, enhancing thermal stability to 50°C.
Chemical Reactions Analysis
Types of Reactions
N-(Acetoacetyl)anthranilic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
N-(Acetoacetyl)anthranilic acid can be synthesized through several methods. One prevalent method involves the reaction of anthranilic acid with acetic anhydride at elevated temperatures. The general procedure includes:
- Reaction Setup : Combine anthranilic acid with acetic anhydride.
- Heating : Heat the mixture to 90-100°C for approximately 1.5 hours.
- Cooling and Precipitation : Allow the mixture to cool before adding it to ice containing concentrated hydrochloric acid to precipitate the product.
Characterization of the synthesized compound is typically performed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, confirming its structure and purity .
Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical transformations, leading to the development of new materials and compounds with specific functionalities.
Biology
Research has shown that this compound exhibits potential biological activities. Its derivatives are being studied for:
- Anti-inflammatory Properties : Compounds related to N-(Acetoacetyl)anthranilic
Mechanism of Action
The mechanism of action of N-(Acetoacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with amino acid oxidases and other enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound of N-(Acetoacetyl)anthranilic acid, known for its aromatic properties and use in the synthesis of dyes and pharmaceuticals.
N-Acetylanthranilic acid: Another derivative of anthranilic acid, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific acetoacetyl functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized organic compounds and in research applications where specific reactivity is required.
Biological Activity
N-(Acetoacetyl)anthranilic acid, commonly referred to as tranilast, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is an anthranilic acid derivative characterized by the addition of an acetoacetyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 219.23 g/mol
Tranilast exhibits multiple mechanisms of action, primarily involving the modulation of various ion channels and enzymatic pathways:
- Phospholipase A2 Inhibition : Tranilast acts as a broad-spectrum phospholipase A2 inhibitor, which plays a crucial role in inflammatory processes by regulating the release of arachidonic acid from membrane phospholipids .
- TRP Channel Modulation : It inhibits transient receptor potential (TRP) channels, particularly TRPM2, which is known to be involved in cellular responses to oxidative stress .
- Na+/Dicarboxylate Cotransporter Inhibition : Tranilast has been shown to inhibit the Na+/dicarboxylate cotransporter (NaDC1), affecting the transport of citric acid cycle intermediates .
Biological Activities
The biological activities of this compound encompass several therapeutic areas:
1. Antitumor Activity
Recent studies have highlighted tranilast's potential in cancer therapy. It has been identified as a lead compound in screening for antitumor agents, particularly in bladder cancer models. The compound enhances the efficacy of other chemotherapeutic agents like romidepsin, facilitating cell cycle arrest and apoptosis in cancer cells .
2. Antimicrobial Properties
Tranilast exhibits antifungal activity against Candida albicans and has shown promise as an antimicrobial agent. Its derivatives have been tested for their ability to inhibit fungal growth effectively .
3. Antioxidant Activity
Research indicates that tranilast possesses antioxidant properties, contributing to its protective effects against oxidative stress-related damage in various biological systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Bladder Cancer : A study demonstrated that tranilast significantly potentiates the antitumor effects of romidepsin in bladder cancer cell lines, leading to enhanced apoptosis and cell cycle regulation .
- Antifungal Activity : In vitro tests revealed that tranilast derivatives displayed significant antifungal activity against C. albicans at low concentrations (4 μg/mL), indicating its potential as a therapeutic agent for fungal infections .
- Oxidative Stress Response : Research showed that tranilast modulates TRPM2 channels, which are critical in cellular responses to oxidative stress, suggesting its utility in conditions characterized by oxidative damage .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(Acetoacetyl)anthranilic acid derivatives, and how are they purified?
- Methodology : Derivatives are synthesized via Fischer indolisation, where N-(α-ketoacyl)anthranilic acids react with phenylhydrazinium chloride under reflux in solvents like acetic acid or acetonitrile. Catalysts such as Bi(NO₃)₃·5H₂O or acetic acid improve yields (up to 90%). Purification involves column chromatography or recrystallization to isolate products like 2-(indol-2-carboxamido)benzoic acids .
- Key Data :
| Solvent | Catalyst | Yield (%) | By-Products |
|---|---|---|---|
| Acetic acid | None | 85–90 | Benzoxazinones (minor) |
| Acetonitrile | Bi(NO₃)₃·5H₂O | 75–80 | Phenylhydrazides (trace) |
Q. How is the molecular structure of this compound derivatives characterized?
- Methodology : X-ray crystallography, ¹H/¹³C/¹⁵N NMR, and IR spectroscopy are standard. Computational methods (e.g., B3LYP/6-31G(d)) validate geometry and vibrational frequencies against experimental data .
- Example : For N-(4-Bromobenzoyl)-anthranilic acid:
| Technique | Bond Length (Å) | Vibrational Frequency (cm⁻¹) |
|---|---|---|
| X-ray | 1.36 (C=O) | 1680 (C=O stretch) |
| B3LYP | 1.34 (C=O) | 1675 (C=O stretch) |
Q. What are common reactions involving this compound?
- Methodology :
- Amide Hydrolysis : Acidic conditions (e.g., HCl/H₂SO₄) cleave the amide bond, yielding anthranilic acid .
- Fischer Indolisation : Forms indole-containing scaffolds under reflux. Competing pathways (e.g., benzoxazinone formation) require careful solvent/catalyst selection .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-products like 3,1-benzoxazin-4-ones?
- Methodology : Use acetic acid as both solvent and catalyst to minimize side reactions. Avoid aqueous acids (e.g., HCl) to prevent hydrolysis. Monitor reaction progression via TLC or HPLC .
- Key Finding : Reactions in acetic acid reduce benzoxazinone formation to <5% compared to acetonitrile (~15%) .
Q. What mechanistic pathways compete during Fischer indolisation of N-(α-ketoacyl)anthranilic acids?
- Methodology : Isotopic labeling (e.g., DCl/D₂O hydrolysis) and NMR analysis reveal two pathways:
Direct indolisation to target indole derivatives.
Intermediate benzoxazinone formation via nucleophilic ring-opening .
- Implication : Excess phenylhydrazinium chloride shifts equilibrium toward indole products by consuming intermediates .
Q. How are isotopologues of anthranilic acid synthesized for tracer studies?
- Methodology : [¹³C]-labeled acetone is converted to [3,5-¹³C₂]aniline via nitromalonaldehyde, followed by hydrolysis of N-(α-ketoacyl)anthranilic acid in DCl/D₂O to introduce deuterium .
- Application : Used in metabolic flux analysis to track tryptophan catabolism in autoimmune models .
Q. What biological activities have been observed for this compound derivatives?
- Methodology :
- Anti-inflammatory : N-(3,4-Dimethoxycinnamoyl)anthranilic acid (3,4-DAA) suppresses TH1 cytokines and reverses paralysis in murine autoimmune encephalomyelitis (ED₅₀ = 10 mg/kg) .
- Anticancer : Pyridinyl esters inhibit tumor cell growth (GI₅₀ < 10⁻⁷ M) and enhance HDAC inhibitors like romidepsin in bladder cancer models .
Q. How do computational models predict the properties of this compound derivatives?
- Methodology : Density functional theory (DFT) at B3LYP/6-31G(d) level calculates molecular geometry, vibrational spectra, and chemical shifts. HF methods are less accurate for π-π stacking interactions .
- Validation :
| Parameter | Experimental | B3LYP | HF |
|---|---|---|---|
| C=O bond (Å) | 1.36 | 1.34 | 1.32 |
| IR C=O (cm⁻¹) | 1680 | 1675 | 1690 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
